molecular formula C29H50O5 B13849560 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose

2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose

Cat. No.: B13849560
M. Wt: 478.7 g/mol
InChI Key: WADMTJKRYLAHQV-DKIWRWBQSA-N
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Description

2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribose molecule. It is commonly used as an intermediate in the synthesis of various biologically active molecules, including antiviral nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose typically involves the protection of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to introduce tosyl or mesyl groups.

Major Products Formed: The major products formed from these reactions include various protected and unprotected derivatives of D-ribose, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and nucleosides.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.

    Medicine: It is prominently used in the synthesis of antiviral nucleosides for the research of diseases such as Hepatitis B and C, Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).

    Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose primarily involves its role as an intermediate in biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the molecule until the desired transformation is achieved.

Comparison with Similar Compounds

  • 2,3-O-Isopropylidene-D-ribose
  • 2,3-O-Isopropylidene-D-ribofuranose
  • 2,3-O-(1-Methylethylidene)-D-ribose

Comparison: While these compounds share the isopropylidene protection, 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is unique due to the presence of the hydroxymethyl group at the 3 position. This additional functional group provides more versatility in chemical reactions and synthesis pathways, making it a valuable intermediate in various applications.

Properties

Molecular Formula

C29H50O5

Molecular Weight

478.7 g/mol

IUPAC Name

(2S,3R,5R,8S,9R,10R,13S,14R,17S)-17-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21-,22+,24-,25+,26-,27-,28-,29-/m1/s1

InChI Key

WADMTJKRYLAHQV-DKIWRWBQSA-N

Isomeric SMILES

CC[C@H]([C@H]([C@@H]([C@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

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